molecular formula C20H14ClF3O5 B3004226 methyl 2-{[3-(4-chlorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}propanoate CAS No. 371212-15-6

methyl 2-{[3-(4-chlorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}propanoate

Cat. No.: B3004226
CAS No.: 371212-15-6
M. Wt: 426.77
InChI Key: YMPAKZXJGSECRK-UHFFFAOYSA-N
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Description

Methyl 2-{[3-(4-chlorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}propanoate is a synthetic chromene derivative featuring a 4H-chromen-4-one core. Key structural attributes include:

  • Position 2: A trifluoromethyl (CF₃) group, which confers electron-withdrawing effects and metabolic stability .
  • Position 7: A methyl 2-oxypropanoate ester, influencing solubility and hydrolysis kinetics .

Chromene derivatives, including flavones, are known for diverse biological activities such as anti-inflammatory, antimicrobial, and anticancer properties . The combination of chlorine, CF₃, and ester groups in this compound suggests tailored physicochemical and pharmacological profiles.

Properties

IUPAC Name

methyl 2-[3-(4-chlorophenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxypropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClF3O5/c1-10(19(26)27-2)28-13-7-8-14-15(9-13)29-18(20(22,23)24)16(17(14)25)11-3-5-12(21)6-4-11/h3-10H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMPAKZXJGSECRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)OC1=CC2=C(C=C1)C(=O)C(=C(O2)C(F)(F)F)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClF3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 2-{[3-(4-chlorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}propanoate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the realms of anti-inflammatory, antioxidant, and anticancer properties. This article reviews the relevant literature, including molecular docking studies, in vitro assays, and structure-activity relationship (SAR) analyses.

Chemical Structure and Properties

The compound features a chromenone backbone with a trifluoromethyl group and a chlorophenyl substituent, which are known to enhance biological activity through various mechanisms. The presence of these functional groups contributes to the compound's lipophilicity and membrane permeability, which are crucial for biological interactions.

Structural Formula

C19H16ClF3O4\text{C}_{19}\text{H}_{16}\text{ClF}_3\text{O}_4

Inhibition of Enzymes

Research indicates that derivatives of this compound exhibit inhibitory effects on several enzymes associated with inflammation and cancer, such as cyclooxygenase-2 (COX-2) and lipoxygenases (LOX). For instance, studies have shown that related compounds demonstrate moderate inhibition of COX-2 with IC50 values ranging from 10.4 μM to 24.3 μM depending on the specific structure of the derivative .

Antioxidant Activity

The antioxidant properties of this compound have been evaluated using various in vitro assays. The presence of the trifluoromethyl group significantly enhances its ability to scavenge free radicals, which is beneficial in reducing oxidative stress in cells.

Cytotoxicity Studies

In vitro cytotoxicity assays against cancer cell lines such as MCF-7 (breast cancer) and Hek293 (human embryonic kidney) have indicated that this compound exhibits notable cytotoxic effects. The mechanism appears to involve apoptosis induction, which is supported by morphological changes observed in treated cells .

Study 1: Inhibition of COX-2 and LOX

A study investigated the biological activity of several derivatives of chromenone compounds, including this compound. It was found that these compounds inhibited COX-2 and LOX enzymes effectively, suggesting their potential use in treating inflammatory conditions .

Study 2: Anticancer Activity

Another study focused on the anticancer properties of this compound against various cancer cell lines. The results demonstrated significant cytotoxicity at micromolar concentrations, with enhanced activity attributed to the trifluoromethyl substitution which increases interaction with cellular targets .

Research Findings Summary Table

Biological Activity IC50 Value (μM) Cell Line/Enzyme
COX-2 Inhibition10.4 - 24.3Various derivatives studied
LOX InhibitionModerateLOX-5 and LOX-15
CytotoxicityVariesMCF-7, Hek293
Antioxidant ActivityHighDPPH scavenging assay

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with analogous chromene derivatives:

Compound Name (Example) Molecular Formula Substituents Key Features Biological Activity (Reported) References
Target Compound C₂₀H₁₄ClF₃O₅ (estimated) 3-(4-ClPh), 2-CF₃, 7-OCH(CH₃)COOCH₃ High lipophilicity (CF₃, Cl), ester stability Inferred: Anti-inflammatory, antimicrobial (based on flavone analogs)
3-(4-Chlorophenyl)-4-oxo-4H-chromen-7-yl 2-methylpropanoate C₁₉H₁₅ClO₄ 3-(4-ClPh), 7-OCOCH(CH₃)₂ Lacks CF₃; bulkier ester Not explicitly reported
2-(4-Methylphenyl)-7-(2-methylpropoxy)-4H-chromen-4-one C₂₀H₂₀O₃ 2-(4-MePh), 7-OCH₂CH(CH₃)₂ Methylphenyl enhances π-π stacking; propoxy increases hydrophobicity Antibacterial, antifungal, anti-inflammatory
Ethyl 3-[6-chloro-4-methyl-2-oxo-7-[[3-(trifluoromethyl)phenyl]methoxy]chromen-3-yl]propanoate C₂₃H₂₀ClF₃O₅ 6-Cl, 4-Me, 7-OCH₂(3-CF₃Ph), 3-CH₂CH₂COOEt Multi-substituted (Cl, CF₃, ethyl ester); complex pharmacokinetics Not explicitly reported
Key Observations:

Trifluoromethyl (CF₃) Influence: The target compound and the derivative in share CF₃, which enhances metabolic resistance compared to non-fluorinated analogs (e.g., ). In contrast, compounds like 2-(4-methylphenyl)-7-(2-methylpropoxy)-4H-chromen-4-one lack CF₃, relying on methyl or methoxy groups for lipophilicity.

Chlorophenyl vs. Methylphenyl :

  • The 4-chlorophenyl group in the target compound and may improve oxidative stability compared to methylphenyl . Chlorine’s electron-withdrawing nature could also modulate electronic effects on the chromene ring.

Ester Group Variability: Methyl 2-oxypropanoate (target) vs. 2-methylpropanoate : The former’s smaller ester may enhance solubility but reduce hydrolytic stability compared to bulkier esters. Ethyl esters (e.g., ) typically exhibit slower hydrolysis than methyl esters, affecting bioavailability.

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